molecular formula C6H13NO B2912079 2-(3-Aminocyclobutyl)ethan-1-ol CAS No. 1848240-29-8

2-(3-Aminocyclobutyl)ethan-1-ol

Cat. No.: B2912079
CAS No.: 1848240-29-8
M. Wt: 115.176
InChI Key: AKNQWAKUSRLXET-UHFFFAOYSA-N
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Description

2-(3-Aminocyclobutyl)ethan-1-ol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . This compound features a cyclobutyl ring substituted with an amino group and an ethan-1-ol chain. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclobutyl)ethan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an amine, followed by reduction and subsequent functionalization to introduce the ethan-1-ol group .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Aminocyclobutyl)ethan-1-ol is utilized in several research fields due to its versatile chemical properties:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminocyclopropyl)ethan-1-ol
  • 2-(3-Aminocyclopentyl)ethan-1-ol
  • 2-(3-Aminocyclohexyl)ethan-1-ol

Uniqueness

2-(3-Aminocyclobutyl)ethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

2-(3-aminocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQWAKUSRLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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